methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
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Overview
Description
Methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions.
Attachment of the purine moiety: The piperazine derivative is then reacted with a purine derivative to form the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate: This compound is unique due to its specific combination of functional groups and structural features.
Other purine derivatives: Compounds with similar purine cores but different substituents.
Piperazine derivatives: Compounds with similar piperazine moieties but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a purine core with a piperazine moiety and a methyl ester group. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H25ClN6O4 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
methyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C21H25ClN6O4/c1-13-4-5-14(22)10-15(13)27-8-6-26(7-9-27)11-16-23-19-18(28(16)12-17(29)32-3)20(30)24-21(31)25(19)2/h4-5,10H,6-9,11-12H2,1-3H3,(H,24,30,31) |
InChI Key |
DZXONPWFPBCXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)OC)C(=O)NC(=O)N4C |
Origin of Product |
United States |
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